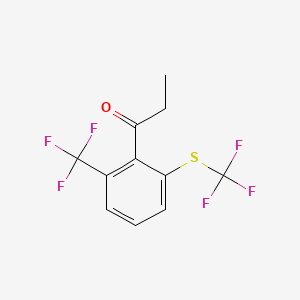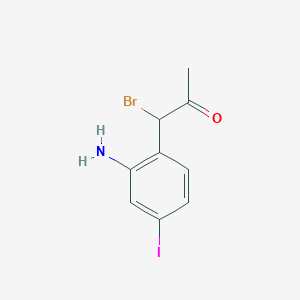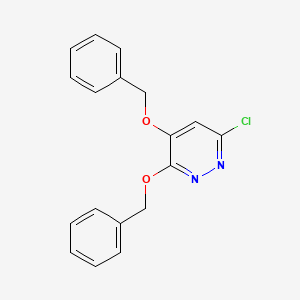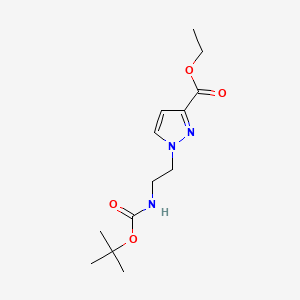
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one is a complex organic compound characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one typically involves multiple steps, including halogenation and substitution reactions. The exact synthetic routes and reaction conditions can vary, but common methods include:
Halogenation: Introduction of bromine and chlorine atoms into the phenyl ring.
Substitution Reactions: Replacement of hydrogen atoms with trifluoromethylthio groups.
Industrial Production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: Conversion of the compound into more oxidized forms.
Reduction: Reduction of the bromine or chlorine atoms to form different derivatives.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions: Reagents such as sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation.
Major Products: Formation of derivatives with different functional groups attached to the phenyl ring.
Aplicaciones Científicas De Investigación
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of halogenated compounds on biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of halogen atoms and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity, leading to various biological and chemical effects.
Comparación Con Compuestos Similares
1-(2-Bromo-3-(trifluoromethylthio)phenyl)-2-chloropropan-1-one can be compared with other halogenated phenyl compounds, such as:
2-Bromo-3-(trifluoromethyl)propiophenone: Similar structure but lacks the chlorine atom.
2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group but differs in the overall structure.
Unique Features:
This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H7BrClF3OS |
|---|---|
Peso molecular |
347.58 g/mol |
Nombre IUPAC |
1-[2-bromo-3-(trifluoromethylsulfanyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(12)9(16)6-3-2-4-7(8(6)11)17-10(13,14)15/h2-5H,1H3 |
Clave InChI |
FCNUYZINVOLZKV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=C(C(=CC=C1)SC(F)(F)F)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


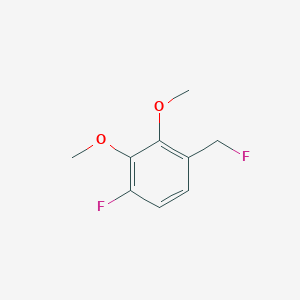
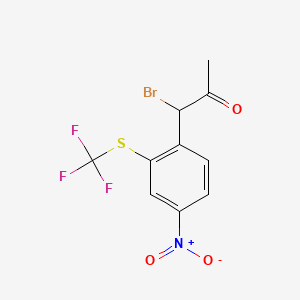
![(3aR,4S,9bS)-ethyl 8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14058852.png)
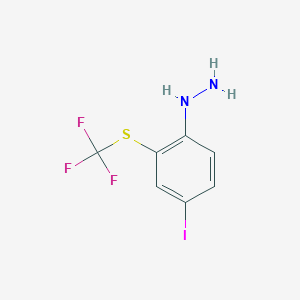

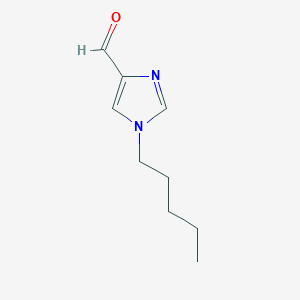
![N-(6-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14058870.png)
![Bis[(aziridin-1-yl)]phosphinothioic chloride](/img/structure/B14058878.png)
